molecular formula C18H20Cl2N2O3S B285309 3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide

3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide

Katalognummer: B285309
Molekulargewicht: 415.3 g/mol
InChI-Schlüssel: MPQKLKUHHXDAAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide, also known as CB1954, is a prodrug that has been widely used in scientific research for cancer treatment. It was first synthesized in the late 1950s and has since been studied for its potential as a chemotherapeutic agent. CB1954 is a highly selective drug that targets cancer cells while leaving normal cells unharmed.

Wirkmechanismus

The mechanism of action of 3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide involves the activation of the prodrug by the enzyme NQO2. Upon activation, this compound generates a highly reactive species that causes DNA damage and ultimately leads to cell death. This mechanism of action makes this compound highly selective for cancer cells, as normal cells do not express high levels of NQO2.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to inhibit tumor growth and induce apoptosis in preclinical studies. In addition, this compound has been tested in combination with other chemotherapeutic agents, with some studies suggesting that this compound may enhance the efficacy of these drugs.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide is its selectivity for cancer cells. This makes it a promising candidate for cancer treatment, as it may be able to target cancer cells while leaving normal cells unharmed. In addition, the synthesis method for this compound is relatively simple and has been well established in the literature.
One of the limitations of this compound is its dependence on the enzyme NQO2 for activation. This may limit its effectiveness in some cancer types that do not express high levels of NQO2. In addition, the mechanism of action of this compound may be subject to resistance mechanisms, which could limit its effectiveness over time.

Zukünftige Richtungen

There are several future directions for the study of 3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide. One potential avenue of research is the development of new prodrugs that can be activated by different enzymes or mechanisms. This may increase the effectiveness of this compound in cancer types that do not express high levels of NQO2.
Another potential future direction is the development of combination therapies that include this compound. This may enhance the efficacy of other chemotherapeutic agents and improve outcomes for cancer patients.
Finally, further preclinical and clinical studies are needed to fully understand the potential of this compound as a cancer treatment. This may involve testing this compound in different cancer types and in combination with other drugs, as well as investigating potential resistance mechanisms and developing strategies to overcome them.
Conclusion
This compound is a prodrug that has shown promising results in preclinical studies as a cancer treatment. Its selectivity for cancer cells and simple synthesis method make it a promising candidate for further research. However, further studies are needed to fully understand its potential as a cancer treatment and to develop strategies to overcome potential limitations.

Synthesemethoden

3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide is synthesized by reacting 3-nitrobenzoyl chloride with 3-methylaminophenol, followed by reaction with bis(2-chloroethyl)amine. The resulting compound is then treated with sodium sulfite to yield this compound. The synthesis method is relatively simple and has been well established in the literature.

Wissenschaftliche Forschungsanwendungen

3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide has been extensively studied for its potential as a cancer treatment. It is a prodrug that is activated by the enzyme NQO2, which is overexpressed in many cancer cells. Upon activation, this compound generates a highly reactive species that causes DNA damage and ultimately leads to cell death. This mechanism of action makes this compound highly selective for cancer cells, as normal cells do not express high levels of NQO2.
This compound has been tested in a variety of cancer models, including breast cancer, prostate cancer, and glioblastoma. In preclinical studies, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. It has also been tested in combination with other chemotherapeutic agents, with some studies suggesting that this compound may enhance the efficacy of these drugs.

Eigenschaften

Molekularformel

C18H20Cl2N2O3S

Molekulargewicht

415.3 g/mol

IUPAC-Name

3-[bis(2-chloroethyl)sulfamoyl]-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C18H20Cl2N2O3S/c1-14-4-2-6-16(12-14)21-18(23)15-5-3-7-17(13-15)26(24,25)22(10-8-19)11-9-20/h2-7,12-13H,8-11H2,1H3,(H,21,23)

InChI-Schlüssel

MPQKLKUHHXDAAY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N(CCCl)CCCl

Kanonische SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N(CCCl)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.